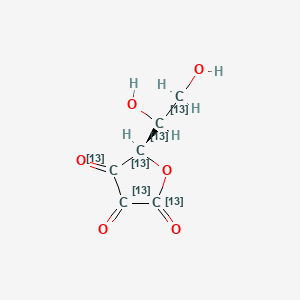

(5R)-5-(1,2-dihydroxy(1,2-13C2)ethyl)(2,3,4,5-13C4)oxolane-2,3,4-trione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5R)-5-(1,2-dihydroxy(1,2-13C2)ethyl)(2,3,4,5-13C4)oxolane-2,3,4-trione is a labeled form of dehydroascorbic acid, where all six carbon atoms are replaced by the carbon-13 isotope. This compound is the oxidized form of L-ascorbic acid (vitamin C) and is used primarily in scientific research. It has a molecular formula of (13C)6H6O6 and a molecular weight of 180.06 .

作用机制

Target of Action

L-Dehydro Ascorbic Acid-13C6, an isotope of Vitamin C, primarily targets the endoplasmic reticulum of cells . It is actively imported into the endoplasmic reticulum via glucose transporters . The compound plays a crucial role in the biosynthesis of collagen, L-carnitine, and neurotransmitters .

Mode of Action

The compound interacts with its targets by undergoing a reduction process. Once inside the endoplasmic reticulum, it is reduced back to ascorbate by glutathione and other thiols . This interaction results in the compound being trapped within the endoplasmic reticulum .

Biochemical Pathways

The compound affects the L-galactose pathway, which is the main pathway for AsA biosynthesis in plants . This pathway involves eight enzymes encoded by the genes PMI, PMM, GMP, GME, GGP, GPP, GDH, and GLDH . The compound’s action on these enzymes influences the biosynthesis of collagen, L-carnitine, and neurotransmitters .

Pharmacokinetics

It is known that the compound is water-soluble , which may influence its absorption and distribution within the body. More research would be needed to provide a comprehensive outline of the compound’s pharmacokinetics.

Result of Action

The compound’s action results in several molecular and cellular effects. It functions as an antioxidant and is used to treat scurvy . It also plays a crucial role in the biosynthesis of collagen, L-carnitine, and neurotransmitters . These effects contribute to the compound’s benefits, which may include protection against immune system deficiencies, cardiovascular disease, hyperpigmentation treatment, skin protection, anti-aging, iron absorption, and RBC production .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. . This suggests that the pH level of the environment can influence the compound’s action. Furthermore, the compound’s reactions also occur at a low concentration close to the concentration of AA in biological tissue , indicating that the concentration of the compound in the environment can also affect its action.

生化分析

Biochemical Properties

L-Dehydro Ascorbic Acid-13C6 plays an important role in biological systems as an electron donor . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is reduced by erythorbic acid under neutral conditions . These reactions occur at a low concentration close to the concentration of ascorbic acid in biological tissues such as the liver .

Cellular Effects

The effects of L-Dehydro Ascorbic Acid-13C6 on cells are significant. At low concentrations, it can cause the reduction of reactive oxygen and facilitate the activities of enzymes . At high concentrations, it generates free radicals by reducing ferric ions . This suggests that the local concentration of L-Dehydro Ascorbic Acid-13C6 can significantly influence its effects on cells.

Molecular Mechanism

The molecular mechanism of L-Dehydro Ascorbic Acid-13C6 involves its interconversion with ascorbic acid . This interconversion is confirmed by radioluminography and occurs at neutral pH and low concentration . This suggests that L-Dehydro Ascorbic Acid-13C6 and ascorbic acid can interconvert in vivo .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Dehydro Ascorbic Acid-13C6 change over time. For instance, the interconversion between L-Dehydro Ascorbic Acid-13C6 and ascorbic acid occurs at a low concentration close to the concentration of ascorbic acid in biological tissues . This suggests that the effects of L-Dehydro Ascorbic Acid-13C6 can vary depending on the duration of the experiment and the concentration of the compound.

Metabolic Pathways

L-Dehydro Ascorbic Acid-13C6 is involved in the L-galactose pathway, which is considered the main biosynthetic process to produce ascorbic acid in plants . Twelve enzyme sites were related to ascorbic acid metabolism .

Transport and Distribution

The transport and distribution of L-Dehydro Ascorbic Acid-13C6 within cells and tissues are facilitated by the sodium-dependent vitamin C transporter 2 (SVCT2) . SVCT2 is mainly localized to subcellular compartments, with the nucleus apparently containing the most SVCT2 protein, followed by the mitochondria .

Subcellular Localization

The subcellular localization of L-Dehydro Ascorbic Acid-13C6 is closely aligned with its known function in supporting 2-oxoglutarate dependent dioxygenases (2-OGDDs) enzymatic functions in the organelles and with supporting antioxidant protection in the mitochondria . This suggests that L-Dehydro Ascorbic Acid-13C6 is distributed to specific compartments or organelles based on its activity or function.

准备方法

Synthetic Routes and Reaction Conditions

(5R)-5-(1,2-dihydroxy(1,2-13C2)ethyl)(2,3,4,5-13C4)oxolane-2,3,4-trione can be synthesized through the oxidation of L-ascorbic acid-13C6. The oxidation process typically involves the use of oxidizing agents such as iodine or potassium ferricyanide under controlled conditions. The reaction is carried out in an aqueous solution, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the isotopic purity and chemical stability of the final product. The production is carried out under strict quality control to meet research-grade standards .

化学反应分析

Types of Reactions

(5R)-5-(1,2-dihydroxy(1,2-13C2)ethyl)(2,3,4,5-13C4)oxolane-2,3,4-trione undergoes several types of chemical reactions, including:

Reduction: It can be reduced back to L-ascorbic acid-13C6 using reducing agents such as glutathione or dithiothreitol.

Oxidation: Further oxidation can lead to the formation of 2,3-diketogulonic acid.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups

Common Reagents and Conditions

Reducing Agents: Glutathione, dithiothreitol.

Oxidizing Agents: Iodine, potassium ferricyanide.

Solvents: Aqueous solutions, methanol, ethanol

Major Products Formed

L-Ascorbic Acid-13C6: Formed through reduction.

2,3-Diketogulonic Acid: Formed through further oxidation

科学研究应用

(5R)-5-(1,2-dihydroxy(1,2-13C2)ethyl)(2,3,4,5-13C4)oxolane-2,3,4-trione is widely used in scientific research due to its labeled carbon atoms, which make it suitable for tracing and studying metabolic pathways. Some of its applications include:

Proteomics Research: Used as a biochemical marker to study protein interactions and modifications.

Antioxidant Studies: Investigated for its role in oxidative stress and its potential neuroprotective effects.

Nutritional Research: Used to study the metabolism and bioavailability of vitamin C in biological systems

相似化合物的比较

(5R)-5-(1,2-dihydroxy(1,2-13C2)ethyl)(2,3,4,5-13C4)oxolane-2,3,4-trione can be compared with other similar compounds such as:

L-Ascorbic Acid-13C6: The reduced form of L-dehydroascorbic acid-13C6, primarily acts as an antioxidant.

Erythorbic Acid: An epimer of L-ascorbic acid with similar chemical properties but different biological activity.

Dehydroerythorbic Acid: The oxidized form of erythorbic acid, similar in structure to L-dehydroascorbic acid but with different reactivity.

This compound is unique due to its labeled carbon atoms, which allow for precise tracking and analysis in research applications. Its ability to undergo reversible redox reactions and cross the blood-brain barrier further distinguishes it from other similar compounds .

生物活性

(5R)-5-(1,2-dihydroxy(1,2-13C2)ethyl)(2,3,4,5-13C4)oxolane-2,3,4-trione is a stable isotopic variant of dehydroascorbic acid (DHA), which is the oxidized form of vitamin C. Its unique isotopic labeling makes it a valuable tool in biological and metabolic research. This article explores its biological activity, mechanisms of action, and applications in scientific studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₆H₆O₆ (with all six carbon atoms replaced by the carbon-13 isotope)

- Molecular Weight : 180.06 g/mol

- IUPAC Name : (5R)-5-(1,2-dihydroxy(1,2-13C₂)ethyl)(2,3,4,5-13C₄)oxolane-2,3,4-trione

The biological activity of (5R)-5-(1,2-dihydroxy(1,2-13C₂)ethyl)(2,3,4,5-13C₄)oxolane-2,3,4-trione primarily involves its role as an antioxidant and its participation in various metabolic pathways. The compound is known to:

- Scavenge Free Radicals : It effectively neutralizes reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

- Influence Metabolic Pathways : As a labeled compound, it allows researchers to trace the metabolic pathways of vitamin C and its derivatives in biological systems.

Case Studies and Research Findings

-

Antioxidant Properties :

A study demonstrated that DHA exhibits significant antioxidant activity by reducing lipid peroxidation in cellular models. This property is crucial for preventing cellular damage associated with various diseases including neurodegenerative disorders. -

Metabolic Tracing :

Research utilizing (5R)-5-(1,2-dihydroxy(1,2-13C₂)ethyl)(2,3,4,5-13C₄)oxolane-2,3,4-trione has shown its effectiveness in tracing vitamin C metabolism in humans. The isotopic labeling allows for precise tracking of absorption and utilization rates in clinical settings . -

Neuroprotective Effects :

In vivo studies have indicated that DHA can protect neuronal cells from oxidative damage induced by glutamate toxicity. This suggests potential therapeutic applications for conditions like Alzheimer's disease .

Applications in Research

属性

IUPAC Name |

(5R)-5-(1,2-dihydroxy(1,2-13C2)ethyl)(2,3,4,5-13C4)oxolane-2,3,4-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2?,5-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJKKFFYIZUCET-HFEVONBRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(=O)C(=O)C(=O)O1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH]([13C@@H]1[13C](=O)[13C](=O)[13C](=O)O1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。